molecular formula C22H26N4O2S2 B11139115 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11139115
M. Wt: 442.6 g/mol
InChI Key: DSBIQHBFNAOKTR-BOPFTXTBSA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and cyclopentyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include the use of catalysts and solvents that facilitate the formation of the desired product while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms to reduce double bonds.

    Substitution: The replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.

    Substitution: Halogenation agents like chlorine or bromine are used, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and reduced forms, which may exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme functions and cellular pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal cell growth and proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also be employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidine
  • 9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Thiazolidine derivatives
  • Pyrido[1,2-a]pyrimidine derivatives

Uniqueness

What sets 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and ring structures. This combination imparts distinct chemical and physical properties, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-13(2)12-23-18-16(20(27)25-10-6-7-14(3)19(25)24-18)11-17-21(28)26(22(29)30-17)15-8-4-5-9-15/h6-7,10-11,13,15,23H,4-5,8-9,12H2,1-3H3/b17-11-

InChI Key

DSBIQHBFNAOKTR-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCC(C)C

Origin of Product

United States

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